molecular formula C16H14S B11945803 9-Anthracenylmethyl methyl sulfide CAS No. 61574-53-6

9-Anthracenylmethyl methyl sulfide

Cat. No.: B11945803
CAS No.: 61574-53-6
M. Wt: 238.3 g/mol
InChI Key: RDAUVXVQAOJOSH-UHFFFAOYSA-N
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Description

9-Anthracenylmethyl methyl sulfide is an organic compound with the molecular formula C16H14S It is characterized by the presence of an anthracene moiety attached to a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenylmethyl methyl sulfide typically involves the reaction of 9-anthracenemethanol with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{9-Anthracenemethanol} + \text{Methylthiol} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 9-Anthracenylmethyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthracene moiety and the methyl sulfide group.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate (CAN).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced sulfur-containing products.

    Substitution: Substitution reactions involve the replacement of the methyl sulfide group with other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with ceric ammonium nitrate can yield nitration and oxidation products, while reduction with sodium borohydride can produce reduced sulfur compounds .

Scientific Research Applications

9-Anthracenylmethyl methyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-anthracenylmethyl methyl sulfide involves the formation of sulfur-centered radical cations through one-electron oxidation. These radical cations can undergo various reactions, including intramolecular electron transfer and bond cleavage. The molecular targets and pathways involved in these reactions are influenced by the presence of the anthracene moiety, which facilitates electron transfer processes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 9-anthracenylmethyl methyl sulfide is unique due to its specific combination of the anthracene moiety and the methyl sulfide group. This combination imparts distinct chemical properties, such as enhanced fluorescence and reactivity towards oxidation and substitution reactions. The presence of the anthracene moiety also makes it a valuable probe for studying electron-transfer mechanisms .

Properties

CAS No.

61574-53-6

Molecular Formula

C16H14S

Molecular Weight

238.3 g/mol

IUPAC Name

9-(methylsulfanylmethyl)anthracene

InChI

InChI=1S/C16H14S/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3

InChI Key

RDAUVXVQAOJOSH-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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